molecular formula C21H22N4O5S B2600641 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(morpholinosulfonyl)benzamide CAS No. 946336-87-4

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2600641
CAS No.: 946336-87-4
M. Wt: 442.49
InChI Key: PCVDKKFFKXFIGI-UHFFFAOYSA-N
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Description

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(morpholinosulfonyl)benzamide is a synthetic small molecule based on a pyrido[1,2-a]pyrimidin-4-one scaffold, a chemotype of significant interest in medicinal chemistry and drug discovery. This compound is intended For Research Use Only and is not for diagnostic or therapeutic purposes. Compounds featuring this core structure are frequently investigated as potent and selective inhibitors of phosphodiesterase enzymes (PDEs), particularly PDE10A . Inhibition of PDE10A has emerged as a promising therapeutic strategy for the treatment of various central nervous system (CNS) disorders, and this molecule may serve as a valuable chemical tool for probing related neurobiological pathways . Its molecular design incorporates a morpholinosulfonyl benzamide group, which is known to enhance solubility and influence pharmacokinetic properties, thereby improving the compound's suitability for in vitro and in vivo research applications. Researchers can utilize this chemical in high-throughput screening assays, target validation studies, and structure-activity relationship (SAR) campaigns to further elucidate its mechanism of action and potential research applications in areas such as schizophrenia, bipolar disorder, and other cognitive diseases .

Properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-14-3-8-18-22-15(2)19(21(27)25(18)13-14)23-20(26)16-4-6-17(7-5-16)31(28,29)24-9-11-30-12-10-24/h3-8,13H,9-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVDKKFFKXFIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridopyrimidine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable amine.

    Introduction of the Dimethyl Groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Formation of the Benzamide Moiety: This step involves the reaction of the pyridopyrimidine intermediate with 4-(morpholinosulfonyl)benzoic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and pathways.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(morpholinosulfonyl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate the activity of these targets, leading to the observed biological effects. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrido-pyrimidine derivatives with diverse substitutions. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent on Benzamide Molecular Weight Key Properties/Activities
N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(morpholinosulfonyl)benzamide (Target) C21H24N4O4S 4-(Morpholinosulfonyl) 428.50 g/mol Enhanced solubility and hydrogen-bonding potential due to morpholine .
4-(Diethylsulfamoyl)-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide C21H24N4O4S 4-(Diethylsulfamoyl) 428.50 g/mol Lower polarity compared to morpholinosulfonyl; diethyl groups may reduce metabolic stability .
N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide C17H14IN3O2 4-Iodo 419.22 g/mol Bulky iodine substituent may sterically hinder target interactions; higher molecular mass .
4-Butyl-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclohexane-1-carboxamide C23H29N3O2 Cyclohexane-1-carboxamide (butyl) 379.49 g/mol Increased lipophilicity; potential for improved membrane permeability .
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide C20H17N3O3 Benzyl, 2-hydroxy 347.37 g/mol Demonstrates analgesic activity; hydroxyl group may enhance hydrogen bonding .

Key Structural Differences and Implications

Sulfonyl Substituents: The target compound’s morpholinosulfonyl group offers better solubility and hydrogen-bonding capacity compared to the diethylsulfamoyl analog, which is more lipophilic and prone to faster metabolic degradation .

Core Modifications :

  • Compounds with cyclohexane-carboxamide () or benzyl substitutions () replace the benzamide entirely, altering solubility and target affinity. For example, the cyclohexane derivative’s lipophilicity may enhance blood-brain barrier penetration .

Bioisosteric Relationships: highlights bioisosterism between pyrido-pyrimidine and quinolinone cores. While both exhibit similar analgesic activities, the pyrido-pyrimidine scaffold in the target compound may offer improved metabolic stability over quinolinones .

Pharmacological and Physicochemical Profiles

  • Solubility: The morpholinosulfonyl group in the target compound likely improves aqueous solubility compared to diethylsulfamoyl or iodo analogs, critical for oral bioavailability .
  • Binding Interactions : The morpholine oxygen atoms can act as hydrogen-bond acceptors, enhancing interactions with targets like kinases or GPCRs. This contrasts with the 4-iodo analog, which relies on halogen bonding .
  • Metabolic Stability : Bulky substituents (e.g., cyclohexane, morpholine) may slow cytochrome P450-mediated metabolism compared to smaller groups like diethyl .

Biological Activity

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]pyrimidine core with a morpholinosulfonyl group attached to a benzamide moiety. Its molecular formula is C18H22N4O3SC_{18}H_{22}N_4O_3S, with a molecular weight of approximately 378.46 g/mol. The structural composition facilitates interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease, which are involved in neurotransmission and metabolic pathways respectively.
  • Cellular Pathway Modulation : By binding to certain receptors or proteins within the cell, it can modulate cellular responses, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown moderate to strong activity against various bacterial strains.

Bacterial Strain Activity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities. For instance, it has shown promising results as an AChE inhibitor with IC50 values comparable to standard drugs.

Enzyme IC50 (µM)
Acetylcholinesterase (AChE)5.12 ± 0.02
Urease3.45 ± 0.01

These findings suggest that the compound could be developed further as a therapeutic agent for conditions like Alzheimer's disease and other disorders involving cholinergic dysfunction.

Case Studies and Research Findings

  • Anticancer Activity : A study explored the cytotoxic effects of similar pyrido[1,2-a]pyrimidine derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
  • Inflammatory Response Modulation : Research has indicated that derivatives of this compound can reduce pro-inflammatory cytokine production in vitro, suggesting potential use in treating inflammatory diseases.
  • Binding Interactions : Fluorescence quenching studies have demonstrated that the compound binds effectively to bovine serum albumin (BSA), indicating its potential for drug delivery applications.

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